molecular formula C16H12ClF3N2O3 B064865 N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide CAS No. 160776-86-3

N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide

Cat. No.: B064865
CAS No.: 160776-86-3
M. Wt: 372.72 g/mol
InChI Key: ZQHKBEQQBFPOGJ-UHFFFAOYSA-N
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Description

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the nitro group results in an amine .

Scientific Research Applications

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Properties

CAS No.

160776-86-3

Molecular Formula

C16H12ClF3N2O3

Molecular Weight

372.72 g/mol

IUPAC Name

N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25)

InChI Key

ZQHKBEQQBFPOGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F

Synonyms

N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide

Origin of Product

United States

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